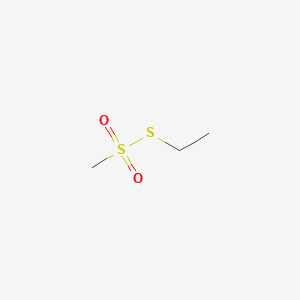

Ethyl Methanethiosulfonate

描述

1,2-二癸酰基-sn-甘油 (CAS 60514-49-0) 是一种二酰基甘油 (DAG) 类似物。它在甘油骨架的 sn-1 和 sn-2 位置都含有癸酸(一种 10 碳脂肪酸)。DAGs 在细胞信号通路中起着重要的第二信使作用,包括激活蛋白激酶 C (PKC) 。虽然 1,2-二癸酰基-sn-甘油的具体生物活性尚未得到广泛的表征,但预计它将与 1,2-二辛酰基-sn-甘油 (商品号 62225) 相似。

准备方法

1,2-二癸酰基-sn-甘油可以通过多种途径合成:

化学合成: 一种常见的方法是使用酸催化或碱催化条件下,使甘油与癸酸(或其衍生物)酯化。

酶促合成: 脂肪酶可以催化甘油与癸酸的酰化反应。

工业生产: 1,2-二癸酰基-sn-甘油的工业生产可能涉及大规模的酶促或化学过程。

化学反应分析

1,2-二癸酰基-sn-甘油可以参与几种反应:

水解: 在酸性或酶促条件下,它可以水解回甘油和癸酸。

氧化/还原: DAGs 可以发生氧化(例如,通过脂肪酶)或还原(例如,通过氢化)。

取代: 官能团取代可以在 sn-1 或 sn-2 位置发生。

常用试剂: 脂肪酶、酸、碱和还原剂。

主要产物: 水解生成甘油和癸酸,而其他反应可能产生修饰的 DAGs。

科学研究应用

Chemical Mutagenesis

Overview:

EMTS is recognized as an effective mutagenic agent used to induce genetic variability in various organisms, particularly in crop plants. It operates primarily by causing nucleotide substitutions, which can lead to beneficial phenotypic changes.

Case Study: Rice Mutagenesis

A study examined the effects of EMTS on the Basmati rice variety (Oryza sativa L.). Seeds were treated with varying concentrations (0.25% to 1.25%) of EMTS. The results indicated that:

- Germination Rates: Decreased significantly with higher concentrations.

- Phenotypic Variability: Induced mutations resulted in over 800 novel mutant types, enhancing genetic diversity and crop resilience .

Table 1: Effects of EMTS on Rice Germination and Growth

| EMTS Concentration (%) | Germination Rate (%) | Root Length (cm) | Shoot Length (cm) | Plant Height (cm) |

|---|---|---|---|---|

| 0.25 | 90 | 15 | 20 | 30 |

| 0.50 | 75 | 12 | 18 | 28 |

| 0.75 | 50 | 10 | 15 | 25 |

| 1.00 | 30 | 5 | 10 | 15 |

| 1.25 | 0 | - | - | - |

Protein Structure and Function Studies

Overview:

EMTS is utilized in probing the structures and functions of proteins, particularly through techniques like site-directed mutagenesis and substituted cysteine accessibility method (SCAM). This allows researchers to map protein structures and understand their functional dynamics.

Case Study: Ion Channel Proteins

Research has demonstrated that EMTS can modify cysteine residues introduced into ion channel proteins, leading to measurable changes in their function. This technique has been applied to various ion channels, including:

- Muscle acetylcholine receptors

- GABA receptors

- NMDA glutamate receptors

These studies have provided insights into the conformational changes and gating mechanisms of these proteins .

Table 2: Applications of EMTS in Protein Studies

Genomic Studies

Overview:

The use of EMTS extends to genomic studies where it aids in analyzing DNA lesions and mutations across entire genomes.

Case Study: Whole Genome Sequencing

A study utilized EMTS-induced mutations to explore single nucleotide polymorphisms (SNPs) across the genome of model organisms such as Arabidopsis thaliana. The research found:

- A mutation frequency of approximately one SNP per every 200 kb.

- Predominant G/C-to-A/T transitions, highlighting the specificity of EMTS as a mutagen .

Table 3: Summary of Genomic Changes Induced by EMTS

| Organism | Mutation Frequency (SNPs/200 kb) | Dominant Mutation Type |

|---|---|---|

| Arabidopsis thaliana | 1 | G/C to A/T |

| Oryza sativa | Similar pattern observed | G/C to A/T |

| Caenorhabditis elegans | Comparable rates | G/C to A/T |

Drug Development Potential

Overview:

Research has also explored the potential of methanethiosulfonate derivatives, including EMTS, as ligands for therapeutic targets such as STAT3, which is implicated in cancer progression.

Case Study: STAT3 Inhibitors

A series of methanethiosulfonate hybrids were synthesized and tested for their ability to inhibit STAT3 activity. These compounds showed promise as potential anticancer agents due to their selective inhibition properties .

作用机制

1,2-二癸酰基-sn-甘油通过与 PKC 的 C1 结构域结合,激活 PKC,从而触发下游信号级联反应。PKC 调节细胞生长、凋亡和其他细胞过程。

相似化合物的比较

1,2-二辛酰基-sn-甘油: 与 1,2-二癸酰基-sn-甘油相似,但两个位置都含有辛酸。

其他 DAGs: 探索具有不同酰基链长度的相关二酰基甘油。

生物活性

Ethyl methanethiosulfonate (EMS) is a versatile organosulfur compound known primarily for its mutagenic properties. This article explores the biological activity of EMS, focusing on its mechanisms of action, applications in genetic research, and implications in cancer therapy.

Chemical Structure and Classification

this compound is classified as an alkylating agent, which means it can introduce alkyl groups into various biological molecules, particularly DNA. Its chemical structure is represented as CH₃SO₃C₂H₅, indicating it is the ethyl ester of methanesulfonic acid. This compound is particularly notable for its ability to induce mutations by modifying nucleotides in DNA.

Mechanism of Mutagenesis

The primary mechanism through which EMS induces mutations involves the alkylation of guanine bases in DNA, leading to the formation of O6-ethylguanine. During DNA replication, this abnormal base can result in mispairing with thymine instead of cytosine, ultimately causing G:C to A:T transitions. This mutagenic process has been quantified, showing mutation rates ranging from to per gene without significant cell mortality .

Applications in Genetic Research

Use as a Mutagen

EMS is widely utilized in experimental genetics for creating mutant libraries. For example, a study involving the construction of a mutant library from Neopyropia yezoensis demonstrated that varying EMS concentrations can lead to significant phenotypic changes in thallus shape and growth rates . Researchers found that lower doses (1% to 2.25%) led to stable growth rates while higher concentrations resulted in increased mortality among archeospores.

Induction of Recombination

In addition to point mutations, EMS has been shown to induce mitotic recombination in organisms such as Saccharomyces cerevisiae. This recombination process is crucial for repairing DNA damage and enhancing genetic diversity in populations .

Implications for Cancer Therapy

Targeting STAT3 Pathway

Recent research has explored the potential of methanethiosulfonate derivatives, including EMS, as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancers. Studies indicate that these compounds can selectively bind to the STAT3-SH2 domain and exhibit antiproliferative effects on cancer cell lines such as HCT-116 . The ability to selectively target tumor cells while sparing normal cells presents a promising avenue for developing new anticancer therapies.

Case Studies and Research Findings

Safety and Handling

Despite its utility in research, EMS is classified as mutagenic, teratogenic, and carcinogenic. Proper safety protocols must be followed when handling this compound to mitigate risks associated with exposure. It is crucial to ensure that EMS is adequately disposed of by hydrolyzing it into less harmful substances before disposal.

属性

IUPAC Name |

1-methylsulfonylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S2/c1-3-6-7(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAYCFBWPSFFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542530 | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-76-7 | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。